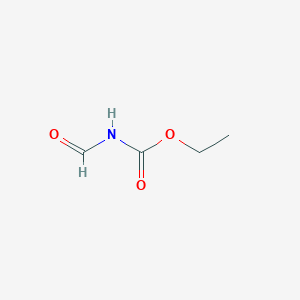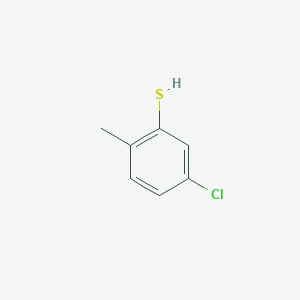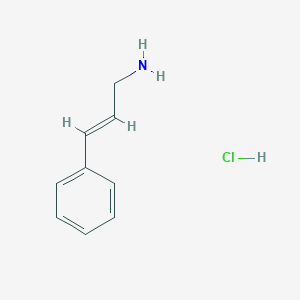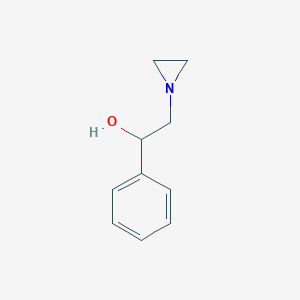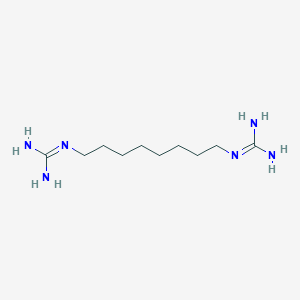
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)-
描述
“2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)-” is a chemical compound that can be used as a reversible cholinesterase inhibitor . It and its derivatives can also be used as antitumor agents .
Molecular Structure Analysis
The molecular structure of this compound has been determined using methods such as X-ray diffraction . The compound has a complex structure with multiple oxygen, nitrogen, and silicon atoms arranged in a bicyclic formation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.35 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound is also characterized by three rotatable bonds .科学研究应用
Biomedical Applications
1-(3-Aminopropyl)silatrane: has shown promise in the biomedical field due to its physiological activity. It’s being explored as a potential drug candidate, with studies investigating its efficacy and safety profile. The unique structure of silatranes, which includes an intramolecular coordinate bond (N→Si), contributes to their bioactivity, making them suitable for drug design and development .
Agricultural Enhancements
In agriculture, this compound is utilized as a plant growth biostimulant. Its ability to mildly control hydrolysis allows for the formation of stable siloxane monolayers, which can enhance plant growth and yield. The application of 1-(3-Aminopropyl)silatrane in this domain is particularly valuable for increasing the efficiency of nutrient uptake in crops .
Material Science
The compound’s unique properties make it an excellent candidate for creating special polymeric materials. These materials have applications in high-tech devices, where the stability and smoothness of siloxane layers are crucial. The research is focused on developing coatings and materials that can withstand extreme conditions while maintaining their integrity .
Optical Technologies
1-(3-Aminopropyl)silatrane: is also being researched for its applications in optical technologies. Its stable structure and unique chemical properties allow it to be used in the development of optical materials that require high precision and reliability .
Catalysis
The catalytic properties of 1-(3-Aminopropyl)silatrane are being explored in various chemical reactions. Its ability to act as a catalyst can lead to more efficient and environmentally friendly chemical processes, which is a significant area of interest in green chemistry .
Sorption Materials
Due to its structure, 1-(3-Aminopropyl)silatrane can be employed in the creation of sorption materials. These materials are used for filtering and purifying substances, and the compound’s properties may lead to advancements in filtration technologies .
属性
IUPAC Name |
3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3Si/c10-2-1-9-15-12-6-3-11(4-7-13-15)5-8-14-15/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWMLPXXYGTRHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170523 | |
| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)- | |
CAS RN |
17869-27-1 | |
| Record name | 1-(3-Aminopropyl)silatrane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17869-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017869271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl}propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the main applications of 1-(3-Aminopropyl)silatrane?
A: 1-(3-Aminopropyl)silatrane (APS) is a versatile compound with applications ranging from material science to biomedicine. Its amine group allows for facile functionalization, making it a valuable building block for various materials. For instance, APS is used in the synthesis of silatrane-based imide resins, which exhibit high thermal stability []. Additionally, APS serves as a surface modifier for materials like titanium dioxide (TiO2), enhancing its photocatalytic properties by facilitating the immobilization of gold nanoparticles [, ]. In the biomedical field, APS plays a crucial role in Atomic Force Microscopy (AFM) studies by immobilizing DNA onto mica surfaces for single-molecule imaging [, ].
Q2: How does the structure of 1-(3-Aminopropyl)silatrane contribute to its properties?
A: The unique silatrane structure of APS, characterized by a transannular N → Si bond, contributes to its specific properties. This bond influences the reactivity of both the silicon and nitrogen atoms, impacting its ability to form stable complexes []. For instance, in the synthesis of silatrane-based imide resins, the silatrane structure contributes to the high thermal stability of the resulting polymers [].
Q3: Can you describe the use of 1-(3-Aminopropyl)silatrane in surface modifications?
A: APS acts as a surface modifier due to its ability to form stable bonds with various materials. One notable example is its use in modifying titanium dioxide (TiO2) surfaces [, ]. In this application, APS provides a positively charged surface that facilitates the immobilization of negatively charged gold nanoparticles via electrostatic interactions. This modification significantly enhances the photocatalytic activity of TiO2 by promoting efficient photoinduced charge transfer.
Q4: What analytical techniques are commonly employed to characterize 1-(3-Aminopropyl)silatrane and its derivatives?
A: Several analytical techniques are used to characterize APS and its derivatives. Elemental analysis helps determine the elemental composition, while infrared (IR) spectroscopy provides information about the functional groups present in the molecule []. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, offers valuable insights into the structure and purity of APS []. Mass spectrometry techniques, including MALDI-TOF and MS-ESI, are employed to determine the molecular weight and further confirm the structure []. For surface modifications, techniques like Kelvin force microscopy (KFM) are used to visualize and study the surface properties of materials modified with APS, such as changes in contact potential difference upon UV irradiation [].
Q5: How stable is 1-(3-Aminopropyl)silatrane under different conditions?
A: The stability of APS-modified surfaces can be influenced by factors like aging. Studies using water contact angle measurements show that the APS layer undergoes aging due to silicon oxide growth, highlighting the importance of considering storage conditions and potential surface modifications over time [].
Q6: Are there any known biological activities associated with 1-(3-Aminopropyl)silatrane or its derivatives?
A: While APS itself might exhibit good biocompatibility, its derivatives can possess significant biological activities []. For instance, coupling APS with a 5-nitrosalicylaldimine motif leads to a derivative with enhanced cytotoxic activity against HepG2 and MCF7 cancer cell lines []. This activity is attributed to the nitro group's ability to promote cytotoxicity through an "activation by reduction" mechanism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)
